2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
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Overview
Description
The compound “2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole derivatives has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Mechanism of Action
The mechanism of action of 2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide is complex and involves the inhibition of certain enzymes. These enzymes play a critical role in various physiological processes, including cell growth, division, and differentiation. By inhibiting these enzymes, this compound can disrupt these processes, leading to the death of cancer cells and the prevention of other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific enzyme that is being inhibited. In general, this compound has been shown to have potent anti-cancer and anti-inflammatory effects, making it a promising candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide in lab experiments include its potent inhibitory effects on certain enzymes, its ability to selectively target cancer cells, and its potential applications in drug discovery and development. However, the limitations of using this compound in lab experiments include its complex synthesis process, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide. These include:
1. Further studies on the mechanism of action of this compound to better understand its effects on various enzymes and physiological processes.
2. Development of new synthesis methods that are more efficient and cost-effective.
3. Testing the efficacy of this compound in preclinical and clinical trials for the treatment of various diseases, including cancer, Alzheimer's disease, and epilepsy.
4. Exploration of the potential applications of this compound in drug discovery and development, including the development of new drugs that target specific enzymes.
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide is a complex process that involves several steps. The starting materials for the synthesis are 4-chloroaniline, 4-fluorobenzyl alcohol, and 2-mercaptoacetamide. These compounds are then subjected to a series of reactions, including condensation, cyclization, and oxidation, to produce the final product.
Scientific Research Applications
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to be a potent inhibitor of certain enzymes, including carbonic anhydrase and histone deacetylase, making it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and epilepsy.
properties
IUPAC Name |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3OS/c19-14-3-7-16(8-4-14)23-10-9-21-18(23)25-12-17(24)22-11-13-1-5-15(20)6-2-13/h1-10H,11-12H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYGQUIGVLFFDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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